N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound “N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” is a thieno[2,3-d]pyrimidine derivative characterized by a fused heterocyclic core. Its structure includes:
- A thieno[2,3-d]pyrimidin-4(3H)-one scaffold, a pharmacophore associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
- A 3-phenyl-1,2,4-oxadiazol-5-yl substituent at position 6, which may enhance metabolic stability and binding affinity through hydrogen-bonding interactions.
Synthetic routes for analogous thieno[2,3-d]pyrimidines often involve cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds, as described in methods for synthesizing 3-amino-5-methyl-4-oxo-N-aryl derivatives .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O3S/c1-13-18-22(33-19(13)21-27-20(28-32-21)14-5-3-2-4-6-14)25-12-29(23(18)31)11-17(30)26-16-9-7-15(24)8-10-16/h2-10,12H,11H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKSVKXBSLCKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings regarding its biological activity, including case studies and detailed data.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 477.9 g/mol. Its structure features multiple pharmacologically relevant moieties, including a thieno[2,3-d]pyrimidine core and an oxadiazole ring, which are known to enhance biological activity.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is hypothesized to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies have demonstrated that derivatives of pyrimidine and oxadiazole can disrupt cell cycle progression and promote cell death through mechanisms such as apoptosis and senescence .
- Case Studies : A study on a related thieno[2,3-d]pyrimidine derivative reported an IC50 value of approximately 9 μM against the A549 human lung cancer cell line, indicating potent antiproliferative effects . This suggests that this compound may exhibit comparable or enhanced activity.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties:
- Antibacterial Effects : Compounds containing oxadiazole rings have been shown to possess significant antibacterial activity. For example, derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
- Research Findings : In vitro studies have indicated that similar compounds can inhibit the growth of various bacterial strains, showcasing their potential as new antimicrobial agents .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes:
- Enzyme Targets : Compounds with structural similarities have been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states such as Alzheimer's disease and urinary tract infections .
- Data Tables : Below is a summary table of biological activities reported for similar compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural components suggest it may interact with various biological targets involved in tumor growth and progression.
Case Study: Inhibition of Kinases
A notable study focused on a related compound (N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles) demonstrated promising anticancer properties against glioblastoma. The compound exhibited low micromolar activity against the AKT2 kinase, which is crucial in glioma malignancy. It inhibited neurosphere formation in patient-derived glioma stem cells while showing significantly reduced cytotoxicity in non-cancerous cells, indicating a selective action against cancerous tissues .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. The oxadiazole moiety is known for its antibacterial and antifungal properties.
In a synthesis involving derivatives bearing oxadiazole and piperidine moieties, compounds were tested for antibacterial activity against various strains. The results indicated that certain derivatives exhibited significant enzyme inhibitory activity and binding affinity to bovine serum albumin, suggesting their potential as therapeutic agents against bacterial infections .
Kinase Inhibition
The inhibition of kinases like AKT2 is a promising mechanism for targeting cancer cells. This pathway is often exploited by cancer cells to promote survival and proliferation, making it a strategic target for therapeutic interventions .
Antibacterial Mechanisms
The antibacterial action may involve interference with bacterial enzyme functions or disrupting cell wall synthesis, which are common mechanisms among oxadiazole derivatives .
Summary of Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related derivatives, as outlined below:
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Key Observations
Core Structure Variations: The target compound’s thieno[2,3-d]pyrimidin-4-one core differs from thieno[3,2-d]pyrimidin-4-one (Compound 266) in ring fusion orientation, which may alter binding pocket interactions in kinase targets . Derivatives with tetrazolyl (CAS 849484-61-3) or imidazolyl (Compound 266) substituents prioritize heterocyclic diversity, whereas the target compound’s 1,2,4-oxadiazole group balances polarity and rigidity .
Substituent Effects :
- The 4-chlorophenyl group in the target compound contrasts with 4-fluorophenyl in Compound 266; chlorine’s higher lipophilicity may enhance membrane permeability but reduce solubility .
- Oxadiazole vs. thioacetamide (Compound 266): Oxadiazole’s electronegative N-O bonds could improve metabolic stability compared to thioether linkages, which are prone to oxidation .
Synthetic Strategies: The target compound’s synthesis likely parallels methods for 3-amino-thienopyrimidines (e.g., thiourea cyclization), but with additional steps for oxadiazole incorporation . Compound 266 employs Et₃N-mediated coupling, a common approach for introducing sulfur-containing moieties .
Biological Implications :
- While Compound 266 demonstrates explicit CK1δ inhibition, the target compound’s activity remains hypothetical. Structural parallels suggest kinase or protease targeting, but empirical validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
